DBCO-PEG4-Amine: A Core Component in Bioconjugation for Advanced Drug Development
DBCO-PEG4-Amine: A Core Component in Bioconjugation for Advanced Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG4-amine is a heterobifunctional linker molecule that has become an indispensable tool in the field of bioconjugation, particularly for the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] Its unique structure, featuring a dibenzocyclooctyne (DBCO) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal primary amine, provides a versatile platform for covalently linking biomolecules with high specificity and efficiency.[2][3]
The DBCO moiety enables copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that proceeds rapidly and selectively with azide-functionalized molecules under mild, aqueous conditions.[4] This eliminates the need for cytotoxic copper catalysts, making it ideal for applications involving live cells and sensitive biological systems.[5] The hydrophilic PEG4 spacer enhances the solubility of the resulting conjugates, reduces aggregation, and minimizes steric hindrance between the conjugated molecules. The terminal primary amine provides a reactive handle for conjugation to various functional groups, most commonly carboxylic acids, through the formation of a stable amide bond.
This technical guide provides a comprehensive overview of DBCO-PEG4-amine, including its chemical and physical properties, detailed experimental protocols for its use in bioconjugation, and its application in the synthesis of ADCs and PROTACs.
Core Properties and Specifications
The key properties of DBCO-PEG4-amine are summarized in the table below, compiled from various suppliers. Researchers should always refer to the certificate of analysis for lot-specific data.
| Property | Value | References |
| Chemical Formula | C₂₉H₃₇N₃O₆ | |
| Molecular Weight | 523.62 g/mol | |
| CAS Number | 1255942-08-5 | |
| Appearance | Colorless to yellow-brown solid or light yellow oil | |
| Purity | ≥95% | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile | |
| Storage Conditions | -20°C, desiccated. Protect from light. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with DBCO-PEG4-Amine via Amide Coupling
This protocol describes the conjugation of DBCO-PEG4-amine to a protein containing accessible carboxylic acid residues (e.g., aspartic acid, glutamic acid) using EDC/NHS chemistry.
Materials:
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Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
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DBCO-PEG4-amine
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
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N-hydroxysuccinimide (NHS) or Sulfo-NHS
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Activation Buffer (e.g., 0.1 M MES, pH 5.5-6.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the Activation Buffer.
-
Activation of Carboxylic Acids:
-
Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS (or Sulfo-NHS) in the Activation Buffer.
-
Add a 10-50 fold molar excess of EDC and NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation with DBCO-PEG4-Amine:
-
Prepare a 10 mM stock solution of DBCO-PEG4-amine in anhydrous DMSO or DMF.
-
Add a 1.5 to 10-fold molar excess of the DBCO-PEG4-amine stock solution to the activated protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction: Add the quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagents and byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy (measuring absorbance at 280 nm for the protein and ~309 nm for the DBCO group), mass spectrometry, or SDS-PAGE analysis.
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with a DBCO-Labeled Protein
This protocol outlines the reaction of a DBCO-labeled protein with an azide-functionalized molecule.
Materials:
-
DBCO-labeled protein (from Protocol 1)
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Azide-functionalized molecule (e.g., a drug, a fluorescent dye, a biotin tag)
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Reaction buffer (e.g., PBS, pH 7.4). Note: Do not use buffers containing sodium azide.
Procedure:
-
Reactant Preparation:
-
Dissolve the DBCO-labeled protein in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Prepare a stock solution of the azide-functionalized molecule in a compatible solvent (e.g., DMSO, water).
-
-
Click Reaction:
-
Add the azide-functionalized molecule to the DBCO-labeled protein solution. A 1.5 to 5-fold molar excess of the azide is often recommended to ensure the reaction goes to completion.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. Reactions can also be performed at 37°C to increase the reaction rate.
-
-
Purification: Purify the resulting conjugate to remove any unreacted azide-functionalized molecule using an appropriate method such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or affinity chromatography.
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Analysis: Characterize the final conjugate using methods such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.
Applications in Drug Development
Antibody-Drug Conjugate (ADC) Synthesis
DBCO-PEG4-amine is instrumental in the site-specific conjugation of cytotoxic payloads to antibodies, a key strategy in modern ADC development. The workflow typically involves the enzymatic or chemical introduction of an azide group onto the antibody, followed by a SPAAC reaction with a DBCO-functionalized drug.
Caption: Workflow for ADC synthesis using DBCO-PEG4-amine.
PROTAC Synthesis
In PROTAC technology, DBCO-PEG4-amine can serve as a versatile linker to connect a target protein-binding ligand (warhead) with an E3 ubiquitin ligase-binding ligand. The modular nature of this approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths and attachment points for optimization of ternary complex formation and target protein degradation.
Caption: PROTAC synthesis via a convergent approach using DBCO-PEG4-amine.
Conclusion
DBCO-PEG4-amine is a powerful and versatile chemical tool for researchers in drug development and chemical biology. Its unique combination of a bioorthogonal DBCO group, a solubilizing PEG spacer, and a reactive amine handle facilitates the efficient and specific construction of complex biomolecular conjugates. The experimental protocols and application workflows presented in this guide provide a solid foundation for the successful implementation of DBCO-PEG4-amine in the synthesis of next-generation therapeutics like ADCs and PROTACs, ultimately accelerating the pace of drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DBCO-PEG4-amine DBCO reagents Click chemistry - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. DBCO PEG4 Amine | AAT Bioquest [aatbio.com]
- 4. Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
